Delta 7-avenasterol
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Overview
Description
Delta 7-avenasterol is a phytosterol, a type of plant sterol, found in various plant oils and grains such as olive oil, soybean oil, wheat, oats, and rye . It is known for its antioxidant properties and plays a crucial role in reducing temperature-induced oxidation of oils . Phytosterols like this compound are essential components of plant cell membranes, contributing to their fluidity and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta 7-avenasterol can be synthesized through the dehydrogenation of stigmasta-7,24(28)-dien-3-ol. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils and grains. The extraction process involves the use of organic solvents such as ethanol, acetone, and dichloromethane . The extracted compound is then purified through various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Delta 7-avenasterol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different sterol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different sterol derivatives and oxidation products, which can have varying biological activities .
Scientific Research Applications
Delta 7-avenasterol has a wide range of scientific research applications, including:
Mechanism of Action
Delta 7-avenasterol exerts its effects through several mechanisms:
Antioxidant Activity: It reduces the oxidation of oils by scavenging free radicals and reactive oxygen species.
Cholesterol Reduction: It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- Beta-sitosterol
- Campesterol
- Stigmasterol
Comparison: Delta 7-avenasterol is unique due to its specific structure and the presence of a double bond at the C7 position. This structural feature contributes to its distinct antioxidant and anti-inflammatory properties compared to other phytosterols .
This compound stands out among phytosterols for its potent antioxidant activity and its ability to reduce cholesterol levels, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-CVRIKDQZSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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